molecular formula C8H15N3O2 B11785782 2-(3-Amino-2-oxopiperidin-1-yl)propanamide

2-(3-Amino-2-oxopiperidin-1-yl)propanamide

Cat. No.: B11785782
M. Wt: 185.22 g/mol
InChI Key: VNNADZCCHBBIFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a keto acid or its derivatives, followed by cyclization to form the piperidine ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-oxopiperidin-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-(3-Amino-2-oxopiperidin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its combination of an amino group and a keto group within the piperidine ring makes it a versatile compound for various chemical and biological applications .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

2-(3-amino-2-oxopiperidin-1-yl)propanamide

InChI

InChI=1S/C8H15N3O2/c1-5(7(10)12)11-4-2-3-6(9)8(11)13/h5-6H,2-4,9H2,1H3,(H2,10,12)

InChI Key

VNNADZCCHBBIFW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N1CCCC(C1=O)N

Origin of Product

United States

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